molecular formula C17H14N4O3 B5425803 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5425803
M. Wt: 322.32 g/mol
InChI Key: OCIRLKRRCGWWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as BDBTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its inhibitory effects on monoamine oxidase A and B, this compound has also been found to inhibit the activity of other enzymes and receptors, such as cyclooxygenase-2 and GABA(A) receptors. These effects can have implications for various physiological processes, including inflammation, pain, and anxiety.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and receptors. However, there are also some limitations to its use, such as its relatively low solubility in water and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its precise mechanism of action. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, as well as its interactions with other drugs and compounds.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves a multi-step process, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(4H-1,2,4-triazol-4-yl)aniline in the presence of a base to yield this compound. The purity of the compound can be improved by recrystallization using appropriate solvents.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have potent inhibitory effects on certain enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. This compound has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-17(12-1-4-14(5-2-12)21-10-18-19-11-21)20-13-3-6-15-16(9-13)24-8-7-23-15/h1-6,9-11H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIRLKRRCGWWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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